Ethyl 4-((4-bromophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
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Overview
Description
Ethyl 4-((4-bromophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a synthetic organic compound with a complex structure. It features a bromophenyl group, an amino group, and a cyclohexene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 4-((4-bromophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, ethyl acetoacetate, and cyclohexanone.
Condensation Reaction: The first step involves the condensation of 4-bromoaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization with cyclohexanone under acidic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Ethyl 4-((4-bromophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-((4-bromophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-bromophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and amino groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-((4-bromophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
Ethyl 4-((4-fluorophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: The presence of a fluorophenyl group can alter the compound’s electronic properties and its interaction with molecular targets.
Ethyl 4-((4-methylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: The methyl group in place of the bromophenyl group can affect the compound’s steric and electronic characteristics, influencing its chemical and biological behavior.
Properties
CAS No. |
149221-21-6 |
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Molecular Formula |
C16H18BrNO3 |
Molecular Weight |
352.22 g/mol |
IUPAC Name |
ethyl 4-(4-bromoanilino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C16H18BrNO3/c1-3-21-16(20)15-10(2)8-13(9-14(15)19)18-12-6-4-11(17)5-7-12/h4-7,9-10,15,18H,3,8H2,1-2H3 |
InChI Key |
VRSKOJKTDWTSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)NC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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